molecular formula C12H7F4NO B6368496 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261982-34-6

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368496
CAS RN: 1261982-34-6
M. Wt: 257.18 g/mol
InChI Key: UQORWCCGQCLASX-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% (4-FTFP-2-HOP) is an important organic compound used in a variety of scientific research applications. It is a derivative of pyridine and has been extensively studied for its unique properties. 4-FTFP-2-HOP is known for its high solubility in a variety of organic solvents, its low toxicity, and its ability to form stable complexes with a variety of metals. It is also a versatile compound that can be used in a variety of synthetic reactions.

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as an inhibitor of enzymes. It has also been used in the study of metal-ligand interactions, as well as in the study of drug-receptor interactions. It has been used as a model compound in the study of drug-receptor interactions, as well as in the study of metal-ligand interactions.

Mechanism of Action

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been studied for its ability to form stable complexes with a variety of metals, including zinc, iron, and copper. Its ability to form these complexes is due to its ability to act as a weak ligand, forming a coordination bond with the metal. This coordination bond can be used to study the metal-ligand interactions and can be used as a model compound in the study of drug-receptor interactions.
Biochemical and Physiological Effects
4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been studied for its ability to interact with enzymes, proteins, and other biological molecules. It has been found to have an inhibitory effect on enzymes, such as tyrosine kinases, and has been shown to interact with proteins, such as the human estrogen receptor. It has also been studied for its ability to interact with DNA and RNA, as well as its ability to interact with cell membranes.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with in a variety of solvents. It is also a low-toxicity compound, making it safe to work with in the laboratory. Additionally, it is a versatile compound that can be used in a variety of synthetic reactions. However, there are some limitations to using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, its ability to form stable complexes with metals makes it difficult to use in certain types of experiments.

Future Directions

There are a variety of potential future directions for the use of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%. It has the potential to be used in the development of new drugs and drug delivery systems. It could also be used in the development of new catalysts for organic synthesis. Additionally, it could be used in the study of metal-ligand interactions, as well as in the study of drug-receptor interactions. Finally, it could be used in the study of its biochemical and physiological effects on enzymes, proteins, and other biological molecules.

Synthesis Methods

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-fluoro-3-trifluoromethylphenol with 2-hydroxypyridine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%. Another method involves the reaction of 4-fluoro-3-trifluoromethylphenol with 2-chloropyridine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% as well.

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-8(7-4-5-17-10(18)6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQORWCCGQCLASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683152
Record name 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine

CAS RN

1261982-34-6
Record name 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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